3-[(ANILINOCARBONYL)AMINO]-4-METHYL-1-BENZENESULFONAMIDE
Overview
Description
3-[(ANILINOCARBONYL)AMINO]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an anilinocarbonyl group, an amino group, and a benzenesulfonamide group. The molecular formula of this compound is C14H14N2O3S, and it has a molecular weight of approximately 290.34 g/mol .
Scientific Research Applications
3-[(ANILINOCARBONYL)AMINO]-4-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ANILINOCARBONYL)AMINO]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the anilinocarbonyl intermediate. This intermediate is then reacted with 4-methylbenzenesulfonamide under controlled conditions to form the final product. Common reagents used in the synthesis include aniline, carbonyl chloride, and 4-methylbenzenesulfonamide. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(ANILINOCARBONYL)AMINO]-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted anilinocarbonyl derivatives.
Mechanism of Action
The mechanism of action of 3-[(ANILINOCARBONYL)AMINO]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
3-[(ANILINOCARBONYL)AMINO]-4-METHYLBENZOIC ACID: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
3-[(ANILINOCARBONYL)AMINO]BENZOIC ACID: Lacks the methyl group present in 3-[(ANILINOCARBONYL)AMINO]-4-METHYL-1-BENZENESULFONAMIDE.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the anilinocarbonyl and sulfonamide groups allows for diverse interactions with biological targets, making it a valuable compound in research .
Properties
IUPAC Name |
1-(2-methyl-5-sulfamoylphenyl)-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-10-7-8-12(21(15,19)20)9-13(10)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,19,20)(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADIGSDJTIURFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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